molecular formula C11H8ClN5O4 B1683507 YM 90K hydrochloride CAS No. 154164-30-4

YM 90K hydrochloride

Cat. No.: B1683507
CAS No.: 154164-30-4
M. Wt: 309.66 g/mol
InChI Key: UMLFDVOHVJPDIZ-UHFFFAOYSA-N
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Description

YM 90K hydrochloride is a synthetic compound known for its potent antagonistic effects on AMPA receptors. It is primarily used in scientific research to study neuroprotection and the modulation of excitatory neurotransmission. The compound has shown significant potential in models of cerebral ischemia and other neurological conditions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM 90K hydrochloride involves several key steps:

    Condensation Reaction: The starting material, 5-chloro-2-nitroaniline, is condensed with imidazole in the presence of potassium hydroxide in dimethyl sulfoxide to form 5-(1-imidazolyl)-2-nitroaniline.

    Hydrogenation: The nitro group is reduced to an amine using palladium on carbon in hydrochloric acid, yielding the diamine.

    Cyclization: The diamine is then condensed with oxalic acid in hydrochloric acid to form 6-(1-imidazolyl)quinoxaline-2,3-dione hydrochloride.

    Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: YM 90K hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Palladium on carbon in hydrochloric acid.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products:

    Reduction Product: The corresponding amine derivative.

    Substitution Products: Various substituted imidazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

    NBQX: Another AMPA receptor antagonist with similar neuroprotective properties.

    CNQX: A competitive antagonist of AMPA receptors used in similar research applications.

    DNQX: A quinoxalinedione derivative with antagonistic effects on AMPA receptors.

Uniqueness: YM 90K hydrochloride is unique due to its high selectivity and potency as an AMPA receptor antagonist. It has a lower Ki value compared to other similar compounds, indicating stronger binding affinity and efficacy .

Properties

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFDVOHVJPDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165547
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154164-30-4
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-90K
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.